

A Comparative Analysis of Viltolarsen and Golodirsen for Duchenne Muscular Dystrophy

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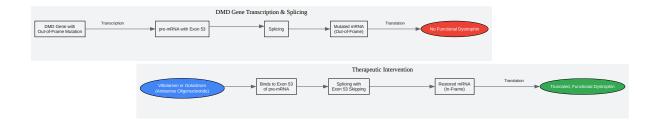
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Exon 53 Skipping Therapies

Duchenne muscular dystrophy (DMD) is a severe, X-linked genetic disorder characterized by progressive muscle degeneration due to the absence of functional dystrophin protein.[1][2][3] In recent years, exon-skipping therapies have emerged as a promising therapeutic strategy for a subset of DMD patients. Viltolarsen (Viltepso®) and Golodirsen (Vyondys 53®) are two such therapies approved by the U.S. Food and Drug Administration (FDA) under its accelerated approval pathway for the treatment of DMD patients with a confirmed mutation of the DMD gene that is amenable to exon 53 skipping.[4][5][6][7] This guide provides a detailed comparative analysis of these two phosphorodiamidate morpholino oligomer (PMO) antisense oligonucleotides to inform the research and drug development community.

Mechanism of Action: Restoring the Reading Frame

Both Viltolarsen and Golodirsen are designed to bind to exon 53 of the dystrophin premessenger RNA (pre-mRNA), leading to its exclusion from the mature mRNA during splicing.[1] [8][9] This "skipping" of exon 53 can restore the reading frame of the dystrophin mRNA in patients with specific out-of-frame deletions, allowing for the production of a truncated but partially functional dystrophin protein.[1][8][9] While both drugs share this fundamental mechanism, they differ in their chemical structure; Viltolarsen is a 21-mer, whereas Golodirsen is a 25-mer oligonucleotide.[1]





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Mechanism of Action for Exon 53 Skipping Therapies.

Clinical Efficacy: A Tale of Two Trials

Both Viltolarsen and Golodirsen received accelerated approval based on the surrogate endpoint of increased dystrophin production in skeletal muscle. However, the pivotal clinical trials for each drug reported different levels of dystrophin restoration. It is important to note that the Western blot methodologies used in these trials were not identical, which complicates direct comparison of the results.[1]

Pivotal Clinical Trial Data



Feature	Viltolarsen (NCT02740972)	Golodirsen (NCT02310906)
Study Design	Phase 2, Open-label	Phase 1/2, Randomized, Placebo-controlled (Part 1), Open-label (Part 2)
Patient Population	16 ambulatory boys, 4 to <10 years old	25 ambulatory boys, 6 to 15 years old
Dosage	40 mg/kg/week or 80 mg/kg/week IV	30 mg/kg/week IV
Primary Endpoint	Safety, Tolerability, and Dystrophin Production	Safety (Part 1), Dystrophin Production and 6MWT (Part 2)
Dystrophin Production	Mean of 5.9% of normal at 24 weeks (80 mg/kg dose)	Mean of 1.02% of normal at 48 weeks
Functional Outcomes	Stabilization or improvement in timed function tests (vs. historical controls)	Slower decline in 6MWT (vs. external controls)

Confirmatory Trial Updates

Continued approval for both drugs is contingent on the results of confirmatory trials.

- Viltolarsen (RACER53, NCT04060199): Preliminary results from this Phase 3 trial showed no significant difference between the Viltolarsen and placebo groups on the primary endpoint of time to stand from supine velocity after 48 weeks.[10][11][12]
- Golodirsen (ESSENCE, NCT02500381): Top-line results from this Phase 3 trial also did not meet statistical significance on its primary endpoint, the 4-step ascend velocity, at 96 weeks.
 [6][13] However, Sarepta has indicated that after excluding data from participants impacted by the COVID-19 pandemic, a clinically meaningful slowing of disease progression was observed.[6][13]

Experimental Protocols

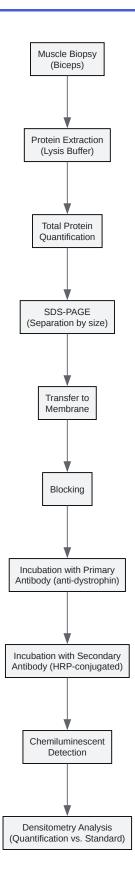




A critical aspect of comparing these two drugs lies in understanding the methodologies used to quantify dystrophin, the key surrogate endpoint for their accelerated approval.

Dystrophin Quantification: Western Blot





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General Workflow for Western Blot Quantification of Dystrophin.



Viltolarsen Trials:

 In the Phase 2 trial (NCT02740972), muscle biopsies were taken from the biceps at baseline and after 24 weeks of treatment.[14] Dystrophin levels were measured by a validated Western blot assay.[15]

Golodirsen Trials:

 For the Phase 1/2 study (NCT02310906), Western blots were performed under Good Clinical Laboratory Practice standards.[16] The methodology was adapted from Charleston et al. and utilized a 5-point standard curve ranging from 0.25% to 4% of normal dystrophin levels.[16]
 Dystrophin levels were reported as the average of biological and technical replicates.[16]

It is crucial to acknowledge that differences in protocols, such as the specific antibodies, loading controls, and reference standards used, can significantly impact the quantification of dystrophin, making direct cross-trial comparisons of percentage of normal dystrophin challenging.[1]

Safety and Tolerability

Both Viltolarsen and Golodirsen have demonstrated a generally manageable safety profile in clinical trials.



Adverse Events	Viltolarsen	Golodirsen
Common Adverse Events	Upper respiratory tract infections, injection site reactions, cough, and fever. [17]	Headache, pyrexia (fever), cough, vomiting, abdominal pain, nasopharyngitis (common cold), and nausea. [15]
Serious Adverse Events	No serious adverse events were reported in the pivotal Phase 2 trial.	No serious hypersensitivity events were reported in the pivotal trial.[1] Two patients experienced mild, transient proteinuria that resolved spontaneously.[1]
Discontinuations due to Adverse Events	None reported in the pivotal Phase 2 trial.	None reported in the pivotal trial.[1]

Conclusion

Viltolarsen and Golodirsen represent significant advancements in the treatment of Duchenne muscular dystrophy for patients amenable to exon 53 skipping. Both drugs effectively increase the production of a truncated dystrophin protein. While clinical trial data suggests that Viltolarsen may lead to a higher percentage of dystrophin restoration compared to Golodirsen, direct comparisons are confounded by differences in trial design and analytical methods. The preliminary results from the confirmatory trials for both drugs have not yet demonstrated a statistically significant clinical benefit on their primary functional endpoints, highlighting the complexities of assessing efficacy in this patient population. Further analyses of these trials and long-term data will be crucial in fully understanding the clinical utility of both Viltolarsen and Golodirsen in the management of DMD.

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